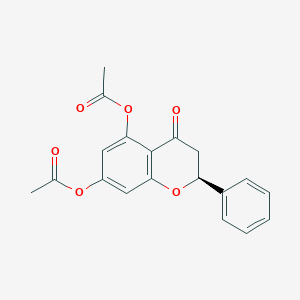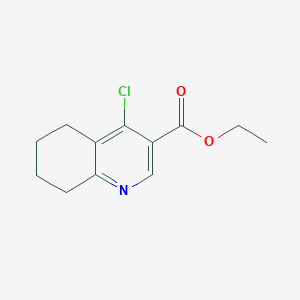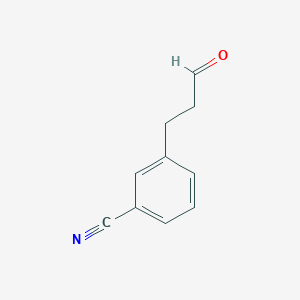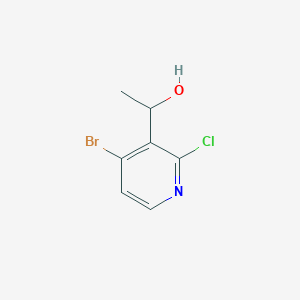
1-(4-Bromo-2-chloropyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-chloropyridin-3-yl)ethanol, also known as BCE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BCE belongs to the family of pyridine derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol is not fully understood. However, it is believed to act on various molecular targets in the body. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sedation. It has also been shown to inhibit the activity of COX enzymes, which are involved in the production of inflammatory cytokines. Additionally, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Effets Biochimiques Et Physiologiques
1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to have various biochemical and physiological effects in the body. In animal models, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to reduce inflammation and pain, as well as improve cognitive function. It has also been shown to reduce anxiety and induce sedation. In cancer cells, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Bromo-2-chloropyridin-3-yl)ethanol has several advantages for lab experiments. It is a relatively stable compound that can be obtained in its solid state. It is also relatively easy to synthesize, with a yield of approximately 50%. However, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has several limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals in certain experiments. Additionally, the exact mechanism of action of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol is not fully understood, which can make it difficult to design experiments to test its effects.
Orientations Futures
There are several future directions for research on 1-(4-Bromo-2-chloropyridin-3-yl)ethanol. In medicinal chemistry, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could be further studied for its potential use as an anti-inflammatory and analgesic agent. It could also be studied for its potential use in the treatment of addiction. In neuropharmacology, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could be further studied for its effects on cognitive function and anxiety. Additionally, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could be studied for its potential use in combination with other anticancer agents to improve their efficacy.
Conclusion
1-(4-Bromo-2-chloropyridin-3-yl)ethanol is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. It has been studied for its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of cancer and addiction. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to modulate the activity of GABA receptors and inhibit the activity of COX enzymes. It has also been shown to induce apoptosis in cancer cells. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has several advantages for lab experiments, but also has limitations due to its solubility and the lack of understanding of its mechanism of action. Future research on 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could focus on its potential use in combination with other agents and its effects on cognitive function and anxiety.
Méthodes De Synthèse
The synthesis of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol involves the reaction of 4-bromo-2-chloro-3-hydroxypyridine with sodium hydroxide and ethylene oxide. The resulting product is then purified by recrystallization. The yield of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol is approximately 50%, and the compound can be obtained in its solid state.
Applications De Recherche Scientifique
1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been studied for its potential therapeutic properties in various fields of research. In medicinal chemistry, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been investigated for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has also been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells.
In neuropharmacology, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been investigated for its effects on the central nervous system. It has been shown to have anxiolytic and sedative properties, as well as improve cognitive function in animal models. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
Numéro CAS |
128071-88-5 |
|---|---|
Nom du produit |
1-(4-Bromo-2-chloropyridin-3-yl)ethanol |
Formule moléculaire |
C7H7BrClNO |
Poids moléculaire |
236.49 g/mol |
Nom IUPAC |
1-(4-bromo-2-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-4,11H,1H3 |
Clé InChI |
QCXAJXCUQAXHTN-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=CN=C1Cl)Br)O |
SMILES canonique |
CC(C1=C(C=CN=C1Cl)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




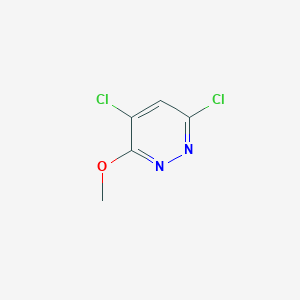
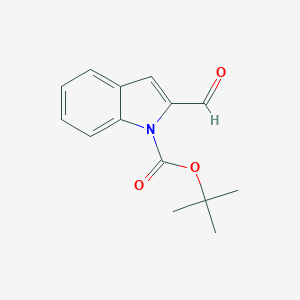
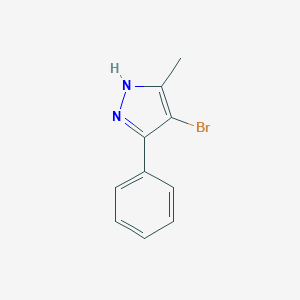
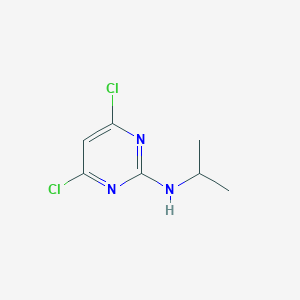
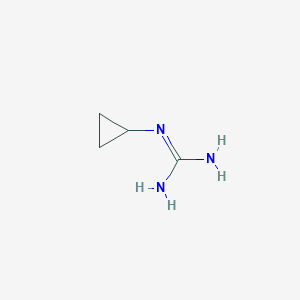
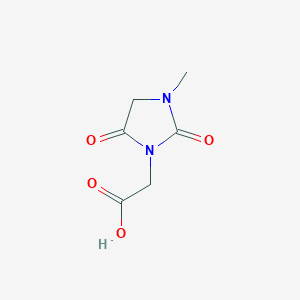
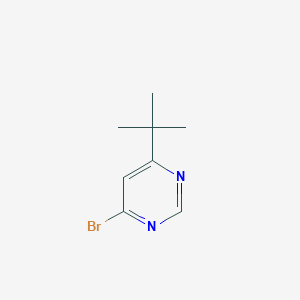
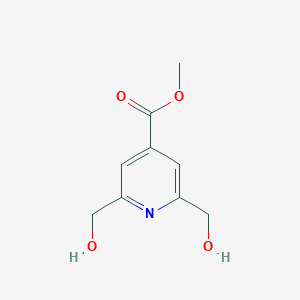
![ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B169407.png)

